N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
This compound is a bis-sulfonamide derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 3-fluoro-4-methoxybenzene ring. Its molecular formula is C₁₉H₁₇ClFNO₆S₂, with a molecular weight of 473.9 g/mol . The structural complexity arises from the dual sulfonamide linkages, which may enhance binding affinity to biological targets, while the fluorine and methoxy substituents likely influence electronic properties and solubility.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO6S2/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQFFNIJGARFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the furan derivative with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the fluoro and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents like fluorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally relevant for comparison:
Positional Isomers and Structural Analogs
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide (CAS 896326-78-6)
- Key Difference : The fluoro and methoxy groups are positioned at 5-fluoro-2-methoxy on the benzene ring vs. 3-fluoro-4-methoxy in the target compound.
- Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting solubility and target binding. Both share identical molecular weights (473.9 g/mol ) and sulfonamide cores .
Sulfonamide Derivatives with Varied Substituents
- 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (CAS 346692-38-4) Structure: Retains the 4-chlorobenzenesulfonyl group but replaces the furan and fluoromethoxybenzene with a nitro-chloroaniline side chain. Molecular Weight: 390.24 g/mol (lighter due to simpler substituents).
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (CAS 566165-25-1)
Compounds with Additional Functional Groups
- (E)-N-((5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-yl)methyl)-N-(2-(methylsulfonyl)ethyl)-3-(pyridin-3-yl)acrylamide Structure: Incorporates a quinazolinyl core and pyridyl acrylamide alongside the furan-sulfonamide system. Biological Relevance: Designed for EGFR/HER2 inhibition, highlighting the role of sulfonamide-furan hybrids in kinase targeting. The acrylamide group may enhance covalent binding to cysteine residues in kinases .
- N-[2-[[[3-(4'-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4'-methoxybenzenesulfonamide Structure: Features a propenyl-chlorophenyl chain and hydroxyethyl group. Molecular Weight: 501.04 g/mol.
Fluorinated Sulfonamide Derivatives
- N-(3-methyl-benzo[b]thiophen-2-yl)-N-(4-fluoro-3-trifluoromethyl-benzyl)-4-carboxy-benzenesulfonamide
- Structure : Contains a trifluoromethyl group and carboxybenzene sulfonamide.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, contrasting with the target compound’s single fluorine. The carboxylic acid may improve ionic interactions in binding pockets .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a furan ring and a chlorobenzenesulfonyl group. Its unique chemical properties stem from these functional groups, which influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.8 g/mol |
| CAS Number | 896331-84-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The antiproliferative effects were evaluated using various cancer cell lines, such as MCF7 (breast cancer) and K562 (leukemia). The results indicated significant inhibition of cell growth, with mechanisms involving apoptosis induction through the activation of PARP cleavage and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound exhibits moderate to strong antimicrobial activity against several bacterial strains. In particular, it has shown effectiveness against Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which are crucial for their survival .
Enzyme Inhibition
This sulfonamide has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders. The binding interactions with bovine serum albumin (BSA) further indicate its pharmacological relevance .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Binding to active sites of enzymes such as AChE, disrupting their function.
- Antimicrobial Action : Interference with bacterial metabolic processes.
Case Studies
- Anticancer Study : A study tested various sulfonamide derivatives against MCF7 cells, revealing that compounds similar to this compound exhibited significant antiproliferative effects. The research utilized MTT assays to quantify cell viability and assessed apoptosis markers .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against multiple strains, confirming that the compound effectively inhibited growth in Gram-positive bacteria while showing variable efficacy against Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
